Salvinorin B ethoxymethyl ether is a semi-synthetic derivative of salvinorin B, which itself is a natural product derived from the plant Salvia divinorum. This compound has gained attention in scientific research due to its potential pharmacological properties, particularly as a selective agonist for the kappa-opioid receptor. The ethoxymethyl ether modification enhances the compound's stability and potency compared to its parent compounds.
Salvinorin B is obtained from the leaves of Salvia divinorum, a plant known for its psychoactive properties. The extraction process typically involves chromatographic techniques to isolate salvinorin B from the dried leaves. The ethoxymethyl ether variant is synthesized from salvinorin B through specific chemical modifications aimed at enhancing its pharmacological profile.
Salvinorin B ethoxymethyl ether belongs to the class of neoclerodane diterpenes. It is specifically classified as a kappa-opioid receptor agonist, which positions it within the broader category of compounds that interact with opioid receptors in the central nervous system.
The synthesis of salvinorin B ethoxymethyl ether involves several key steps:
The molecular structure of salvinorin B ethoxymethyl ether can be described by its chemical formula and a molar mass of approximately 434.485\g/mol. The structure features a complex arrangement typical of neoclerodane diterpenes, with specific functional groups that enhance its interaction with kappa-opioid receptors.
The three-dimensional structure exhibits characteristics that allow it to bind effectively to kappa-opioid receptors, which is crucial for its pharmacological activity .
Salvinorin B ethoxymethyl ether participates in various chemical reactions primarily related to its interactions with biological targets:
The mechanism of action for salvinorin B ethoxymethyl ether primarily involves its role as an agonist at the kappa-opioid receptor. Upon binding:
Data indicate that salvinorin B ethoxymethyl ether has a binding affinity (K_i) of approximately 0.60\nM at the kappa-opioid receptor, making it significantly more potent than salvinorin A .
Relevant analyses have shown that these properties contribute significantly to its usability in scientific research and potential therapeutic applications .
Salvinorin B ethoxymethyl ether has several potential applications in scientific research:
The kappa opioid receptor (KOR), a Gi/o-protein-coupled receptor, is a critical modulator of neuroimmune responses and neural repair mechanisms. Unlike mu-opioid receptors, KOR activation does not produce euphoria or respiratory depression but instead regulates pathways implicated in neuroinflammation, oligodendrocyte function, and neuroplasticity. Endogenous dynorphins activate KORs, leading to downstream inhibition of adenylyl cyclase, reduced cAMP production, and modulation of extracellular signal-regulated kinase (ERK) pathways. These molecular events influence glial cell activity and myelin integrity, positioning KOR as a promising target for treating demyelinating disorders like multiple sclerosis (MS) [1] [4].
Neuroinflammation and Glial Modulation
KOR agonists mitigate neuroinflammation by suppressing pro-inflammatory cytokine release (e.g., TNF-α, IL-1β) from microglia and astrocytes. In experimental autoimmune encephalomyelitis (EAE) models—a preclinical MS model—KOR activation reduces immune cell infiltration into the central nervous system (CNS) and dampens Th17-mediated autoimmunity. This immunomodulation creates a permissive environment for remyelination [1] [2].
Oligodendrocyte Differentiation and Myelin Repair
KOR signaling directly enhances oligodendrocyte progenitor cell (OPC) differentiation into mature myelinating oligodendrocytes. In cuprizone-induced demyelination models, KOR agonists increase:
Table 1: Remyelination Efficacy of EOM SalB in Preclinical Models
Model | Dose (mg/kg) | Key Outcomes | Mechanism |
---|---|---|---|
EAE (Mice) | 0.1–0.3 | ↓ Disease severity, ↑ recovery rate, ↓ immune cell infiltration, ↑ myelin levels | KOR-dependent immune modulation |
Cuprizone (Mice) | 0.3 | ↑ Mature oligodendrocytes, ↑ myelinated axons, ↑ myelin thickness | Direct OPC differentiation enhancement |
G-Protein Biased Agonism
Traditional KOR agonists (e.g., U50,488) activate both G-protein and β-arrestin pathways, leading to adverse effects (e.g., dysphoria) that limit clinical utility. In contrast, ethoxymethyl ether Salvinorin B (EOM SalB)—a semi-synthetic analogue of Salvinorin A—exhibits >50-fold G-protein bias relative to U50,488. This bias minimizes β-arrestin recruitment, correlating with enhanced remyelination and reduced side effects [1] [9].
From Natural Products to Engineered Analogues
Salvinorin A, isolated from Salvia divinorum, was identified in 1982 as the first non-nitrogenous KOR agonist with high selectivity (Ki = 2.4 nM). Its structure features a trans-neoclerodane diterpene scaffold distinct from alkaloid opioids. Despite its potency, Salvinorin A has poor pharmacokinetics: rapid hydrolysis at the C-2 acetate group generates inactive Salvinorin B, and its high lipophilicity limits CNS bioavailability [3] [6].
Rational Design of EOM SalB
To overcome metabolic instability, the C-2 position of Salvinorin B was modified with ethoxymethyl ether (EOM) groups. This yielded EOM SalB, which exhibits:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: